

An In-depth Technical Guide to the Structure and Isomerism of 1-Bromooctane

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Introduction

1-Bromooctane, an alkyl halide with the chemical formula C₈H₁₇Br, serves as a versatile building block and intermediate in a myriad of applications, including organic synthesis, pharmaceutical development, and materials science. Its chemical reactivity, largely dictated by the presence of the bromine atom, allows for a wide range of chemical transformations. However, a comprehensive understanding of its structure and, more importantly, its extensive isomerism is paramount for its effective and precise utilization in research and development. This technical guide provides an in-depth exploration of the structural features of **1-bromooctane** and a systematic analysis of the constitutional and stereoisomers of bromooctane.

Structure of 1-Bromooctane

1-Bromooctane, also known by its IUPAC name **1-bromooctane** and as n-octyl bromide, is a primary alkyl halide.[1] Its structure consists of a linear eight-carbon alkyl chain (an octane chain) with a bromine atom attached to one of the terminal carbon atoms (C1).

Chemical Formula: C₈H₁₇Br[1][2][3][4]

IUPAC Name: 1-bromooctane



Structure:

The molecule possesses a simple, unbranched structure, which influences its physical and chemical properties. The carbon-bromine (C-Br) bond is the key functional group, rendering the C1 carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for many of its synthetic applications.

Isomerism in Bromooctane (C8H17Br)

The molecular formula C₈H₁₇Br gives rise to a vast number of isomers, which can be broadly categorized into constitutional isomers and stereoisomers. Understanding the nuances of this isomerism is critical as different isomers can exhibit distinct physical, chemical, and biological properties.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. For C₈H₁₇Br, this diversity arises from two main sources: variations in the carbon skeleton (branching) and the position of the bromine atom on that skeleton.

The foundational carbon skeletons for bromooctane isomers are derived from the 18 constitutional isomers of octane (C_8H_{18}). By substituting one hydrogen atom with a bromine atom on each of these 18 skeletons, all possible constitutional isomers of bromooctane can be systematically derived. The number of unique monobromo-substituted isomers for each octane skeleton depends on the number of chemically non-equivalent hydrogen atoms.

The 18 constitutional isomers of octane are:

- n-octane
- 2-Methylheptane
- 3-Methylheptane
- 4-Methylheptane
- 2,2-Dimethylhexane



- 2,3-Dimethylhexane
- 2,4-Dimethylhexane
- 2,5-Dimethylhexane
- 3,3-Dimethylhexane
- 3,4-Dimethylhexane
- 3-Ethylhexane
- 2,2,3-Trimethylpentane
- 2,2,4-Trimethylpentane
- 2,3,3-Trimethylpentane
- 2,3,4-Trimethylpentane
- 3-Ethyl-2-methylpentane
- 3-Ethyl-3-methylpentane
- 2,2,3,3-Tetramethylbutane

From these skeletons, a large number of constitutional isomers of bromooctane can be generated. For example, brominating n-octane can yield **1-bromooctane**, 2-bromooctane, 3-bromooctane, and 4-bromooctane. Similarly, each branched octane isomer will give rise to a set of unique positional isomers of bromooctane.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For bromooctane isomers, stereoisomerism primarily arises from the presence of chiral centers.

A chiral center is typically a carbon atom that is bonded to four different groups. A molecule with a single chiral center is chiral and can exist as a pair of non-superimposable mirror images

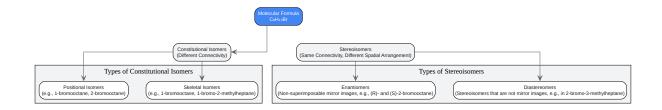


called enantiomers. These enantiomers are designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

Several constitutional isomers of bromooctane possess one or more chiral centers:

- 2-Bromooctane: The C2 carbon is bonded to a hydrogen, a bromine, a methyl group, and a hexyl group, making it a chiral center. Thus, 2-bromooctane exists as a pair of enantiomers: (R)-2-bromooctane and (S)-2-bromooctane.
- 3-Bromooctane: The C3 carbon is a chiral center, leading to (R)-3-bromooctane and (S)-3-bromooctane.
- 4-Bromooctane: The C4 carbon is a chiral center, resulting in (R)-4-bromooctane and (S)-4bromooctane.
- Branched Isomers: Many of the branched constitutional isomers also contain chiral centers. For example, 1-bromo-2-methylheptane has a chiral center at C2. 2-Bromo-3-methylheptane has two chiral centers (at C2 and C3), which can lead to the formation of diastereomers (stereoisomers that are not mirror images of each other) in addition to enantiomers. The number of possible stereoisomers for a molecule with 'n' chiral centers is generally 2ⁿ.

The logical relationship between the different types of isomers of C₈H₁₇Br is illustrated in the following diagram:



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Fig. 1: Logical relationship of isomerism in C₈H₁₇Br.

Quantitative Data of Selected Bromooctane Isomers

The physical properties of bromooctane isomers are influenced by their structure. Generally, straight-chain isomers have higher boiling points than their branched counterparts due to stronger van der Waals forces. The position of the bromine atom also affects the physical properties.

Isomer	CAS Number	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ²⁰ D)
1-Bromooctane	111-83-1	201	1.118 at 25°C	1.452
2-Bromooctane	557-35-7	190.8	1.099	1.450
3-Bromooctane	999-64-4	81.5 at 20 Torr	1.1024 (estimate)	1.4582
4-Bromooctane	999-06-4	190.8	1.108	1.450
1-Bromo-2- methylheptane	72279-59-5	190.8	1.108	1.45
(R)-(-)-2- Bromooctane	5978-55-2	105-108 at 60 Torr	1.105 at 25°C	-
1-Bromo-2- ethylhexane	18908-66-2	75-77 at 16 mmHg	1.086 at 25°C	1.4538

Experimental Protocols Synthesis of 1-Bromooctane from 1-Octanol

This protocol describes a common laboratory-scale synthesis of **1-bromooctane** via an S_n2 reaction between 1-octanol and hydrobromic acid, with sulfuric acid as a catalyst.

Materials:

1-Octanol



- Concentrated Sulfuric Acid (H₂SO₄)
- 48% Hydrobromic Acid (HBr)
- Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, cool 1.0 mole of 1-octanol in an ice bath.
- Reagent Addition: Slowly add 0.5 moles of concentrated sulfuric acid with constant stirring.
 Following this, add 1.25 moles of 48% hydrobromic acid.
- Reflux: Heat the mixture to reflux and maintain for 6 hours.
- Work-up:
 - After cooling, transfer the mixture to a distillation apparatus and perform a steam distillation.
 - Separate the organic layer (crude 1-bromooctane) using a separatory funnel.
 - Wash the crude product twice with an equal volume of cold, concentrated sulfuric acid to remove any unreacted alcohol and dialkyl ether byproduct.
 - Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
- Drying and Purification:
 - Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
 - Filter to remove the drying agent.



 Purify the crude 1-bromooctane by fractional distillation, collecting the fraction that boils at approximately 201°C.

Synthesis of Secondary Bromooctanes (e.g., 2-Bromooctane)

Secondary bromooctanes can be synthesized from the corresponding secondary alcohols (e.g., 2-octanol for 2-bromooctane) using similar methods to the primary synthesis, often with phosphorus tribromide (PBr $_3$) or hydrobromic acid. The reaction with HBr may proceed via an S $_1$ 1 mechanism, which could lead to rearrangements, while PBr $_3$ typically favors an S $_1$ 2 pathway with inversion of stereochemistry if a chiral alcohol is used.

Purification by Fractional Distillation

Fractional distillation is a crucial technique for separating mixtures of liquids with close boiling points, such as a mixture of bromooctane isomers.

Apparatus:

• Distillation flask, fractionating column (e.g., Vigreux or packed column), condenser, receiving flask, thermometer, heating mantle.

Procedure:

- Place the crude mixture of bromooctane isomers into the distillation flask with boiling chips.
- Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.
- Slowly heat the distillation flask to allow for the gradual establishment of a temperature gradient in the fractionating column.
- Collect the different fractions as the temperature stabilizes at the boiling point of each isomer. The isomer with the lowest boiling point will distill first.
- Monitor the temperature closely; a sharp drop in temperature indicates that a particular fraction has completely distilled.

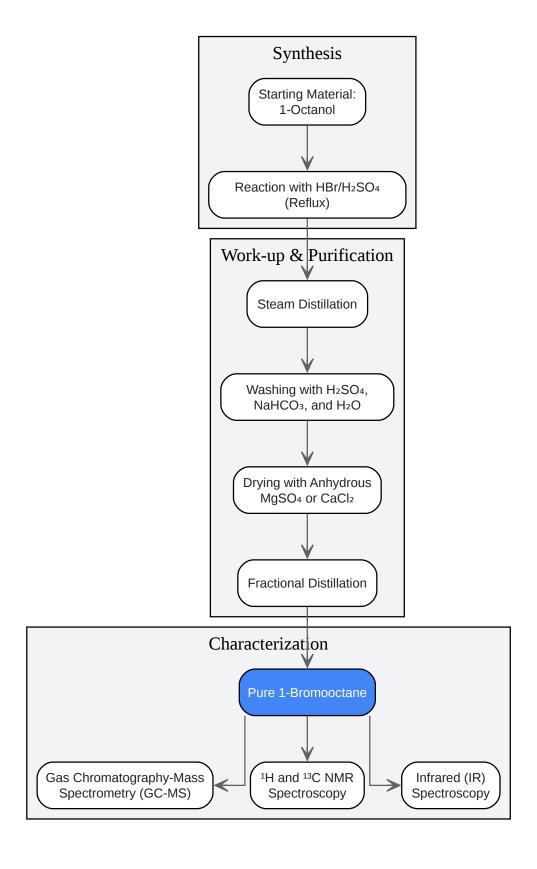


Characterization of Bromooctane Isomers

- 4.4.1. Gas Chromatography (GC) Gas chromatography is a powerful technique for separating and identifying volatile compounds like bromooctane isomers.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable for separating constitutional isomers.
- Chiral GC: For the separation of enantiomers, a chiral stationary phase (e.g., a cyclodextrin-based column) is required.
- Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
- 4.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of bromooctane isomers.
- ¹H NMR: The chemical shift and splitting pattern of the protons on the carbon bearing the bromine atom are characteristic. For **1-bromoctane**, this is a triplet around 3.4 ppm. For 2-bromoctane, it is a multiplet further downfield.
- 13C NMR: The chemical shift of the carbon atom bonded to the bromine is significantly deshielded and is a key indicator of the bromine's position. For **1-bromooctane**, the C1 carbon appears around 33-34 ppm.
- 4.4.3. Infrared (IR) Spectroscopy The C-Br stretching vibration typically appears in the fingerprint region of the IR spectrum, usually between 500 and 600 cm⁻¹.
- 4.4.4. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in a roughly 1:1 ratio).

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of **1-bromooctane**.





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Fig. 2: Experimental workflow for **1-bromooctane**.



Conclusion

1-Bromooctane and its numerous isomers represent a fascinating and synthetically important class of compounds. A thorough understanding of their structural diversity, including both constitutional and stereoisomerism, is essential for any researcher or scientist working with these molecules. The ability to synthesize, separate, and characterize specific isomers is a critical skill in modern organic chemistry and drug development. This guide has provided a comprehensive overview of the structure, isomerism, physical properties, and key experimental protocols related to **1-bromooctane**, serving as a valuable resource for professionals in the field.

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